molecular formula C12H12F3N3O2 B2539831 N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1465393-99-0

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No. B2539831
CAS RN: 1465393-99-0
M. Wt: 287.242
InChI Key: JKYHHORFYPTLKY-UHFFFAOYSA-N
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Description

The compound N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a multifunctional molecule that is presumed to contain a pyridine ring, a carboxamide group, and a cyanopropyl side chain along with a trifluoroethoxy group. While the specific compound is not directly discussed in the provided papers, the general structure relates to the pyridine and carboxamide functionalities which are common in the field of crystal engineering and pharmaceuticals due to their ability to form stable heterosynthons and engage in hydrogen bonding interactions .

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds typically involves multi-step reactions including ring closure, Suzuki coupling, hydrolysis, and amidation reactions . For instance, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves these steps and is confirmed by various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . Similarly, the synthesis of pyrrolidin-5-one-2-carboxamides is achieved through a one-pot Ugi reaction followed by a regioselective cyclization, demonstrating the versatility and atom-economy of modern synthetic methods for carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide compounds is often confirmed by X-ray diffraction and further analyzed using density functional theory (DFT) . For example, the crystal structure of a related compound, N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide), shows significant dihedral angles between the pyridine rings and the central phenylene or cyclohexanediyl unit, indicating the flexibility and conformational diversity of these molecules . The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT to reveal physicochemical properties .

Chemical Reactions Analysis

The chemical reactivity of pyridine carboxamide compounds can be inferred from their functional groups. The carboxamide group is known for its participation in hydrogen bonding, which is a key interaction in the formation of cocrystals and supramolecular assemblies . The pyridine ring can engage in electrophilic substitution reactions, and the presence of substituents like the cyanopropyl group can influence the reactivity and electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives are closely related to their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other functional groups, contributes to their solubility, melting points, and potential for forming cocrystals with pharmaceuticals . The trifluoroethoxy group in the compound of interest would likely increase its lipophilicity and could affect its boiling point and volatility. The crystal packing and supramolecular interactions, such as those observed in N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, are also crucial for understanding the material properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated methods for synthesizing compounds with structural similarities to N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, focusing on water-mediated synthesis techniques that are environmentally friendly and efficient. For instance, compounds have been synthesized through a three-component reaction, utilizing malonamide, aldehyde, and malononitrile in water, which underscores the potential for creating complex molecules in aqueous environments without the need for harsh chemical conditions (Jayarajan et al., 2019).

Computational Chemistry and Non-Linear Optical (NLO) Properties

The synthesized compounds exhibit remarkable non-linear optical (NLO) properties, as indicated by computational chemistry methods. These properties are critical for applications in photonics and telecommunications, where materials with high NLO responses are sought after for modulating light signals. The study by Jayarajan et al. highlighted the NLO characteristics of synthesized compounds, suggesting their utility in advanced optical technologies.

Molecular Docking and Potential Anticancer Activity

Molecular docking studies reveal that certain synthesized compounds exhibit potential for binding to the colchicine site of tubulin, indicating possible anticancer activities. These findings suggest that N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide derivatives could be explored as therapeutic agents, particularly in targeting cancer cell proliferation by inhibiting tubulin polymerization (Jayarajan et al., 2019).

properties

IUPAC Name

N-(1-cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-2-8(6-16)17-11(19)9-4-3-5-10(18-9)20-7-12(13,14)15/h3-5,8H,2,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYHHORFYPTLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=NC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

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